Arfolitixorin Hemisulfate Salt

Colorectal Cancer Thymidylate Synthase Inhibition Folate Polyglutamylation

Leucovorin requires multi-step enzymatic activation to [6R]-MTHF-a process limited by variable MTHFD2 expression across patients. Arfolitixorin hemisulfate salt delivers active [6R]-MTHF directly, achieving 2.5× higher intratumoral MeTHF polyglutamate levels vs. leucovorin at equi-effective doses (307 vs. 121 nmol/g in CRLM, Modelle-001). • Eliminates inter-patient metabolic activation variability; superior TS inhibition • Hemisulfate salt: patented stability advantage over calcium/free acid forms (US Patent 10,059,710) • IC50 39 μM single-agent; enhances 5-FU/oxaliplatin by 13% in PDTs • For ex vivo tumoroid testing & clinical trial formulation development

Molecular Formula C20H25N7O10S
Molecular Weight 555.5 g/mol
CAS No. 149930-93-8
Cat. No. B15135321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArfolitixorin Hemisulfate Salt
CAS149930-93-8
Molecular FormulaC20H25N7O10S
Molecular Weight555.5 g/mol
Structural Identifiers
SMILESC1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.OS(=O)(=O)O
InChIInChI=1S/C20H23N7O6.H2O4S/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;1-5(2,3)4/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);(H2,1,2,3,4)/t12-,13+;/m1./s1
InChIKeyGKJSPWCDMPVQHB-KZCZEQIWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arfolitixorin Hemisulfate Salt Overview


Arfolitixorin hemisulfate salt (CAS 149930-93-8) is the stable hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), the immediate active folate cofactor necessary for thymidylate synthase (TS) inhibition [1]. Unlike the standard-of-care folate modulator leucovorin (LV), which requires multi-step intracellular metabolic activation, arfolitixorin is administered in its active form, bypassing enzymatic conversion steps that can limit clinical efficacy [2]. The compound is specifically developed as a replacement for leucovorin in 5-fluorouracil (5-FU)/oxaliplatin-based regimens for metastatic colorectal cancer (mCRC), with the hemisulfate salt form providing enhanced stability over other salt forms [3].

Active cofactor Immediate TS inhibition without metabolic activation
Hemisulfate salt Stable ready-to-use formulation form
Pathway bypass Circumvents MTHFD2-dependent activation required by leucovorin

Why Leucovorin Cannot Substitute for Arfolitixorin


Generic substitution of arfolitixorin hemisulfate salt with leucovorin fails because leucovorin is a diastereoisomeric mixture requiring sequential intracellular reduction and methylation to [6R]-MTHF before it can stabilize the FdUMP-TS ternary complex [1]. This metabolic activation is highly variable across patients and limited by expression of folate pathway enzymes such as MTHFD2; patients with low pathway gene expression exhibit reduced LV bioavailability and inferior outcomes [2]. Arfolitixorin delivers [6R]-MTHF directly, achieving significantly higher intratumoral MeTHF polyglutamate levels than leucovorin at equi-effective doses—a difference that cannot be bridged by simply increasing the leucovorin dose [3]. The hemisulfate salt further ensures chemical stability that alternative salt forms (e.g., calcium) do not provide, directly impacting shelf-life and formulation reliability in procurement and clinical use [4].

Metabolic activation
Arfolitixorin: direct active [6R]-MTHF
Leucovorin: requires intracellular reduction and methylation
Conversion variability may limit LV bioactivation; arfolitixorin bypasses this step
Intratumoral accumulation
Higher MeTHF polyglutamate levels
LV produces lower levels not matched by dose escalation
Polyglutamate gap may not be bridged; TS inhibition difference may persist
Salt form stability
Hemisulfate: patented stable formulation
Calcium or free acid salts: poorer stability
Salt form directly impacts shelf-life and formulation reliability

Arfolitixorin vs. Leucovorin Evidence


Intratumoral MeTHF Polyglutamate Levels

In the Modelle-001 trial comparing preoperative intravenous bolus arfolitixorin (Arfo) at 30 mg/m² and 120 mg/m² versus leucovorin (LV) at 60 mg/m² with 5-FU 500 mg/m² in CRC liver metastases patients, the mean MeTHF polyglutamate concentration after 5-FU administration was 307 nmol/g for Arfo 120 mg/m² versus 121 nmol/g for LV 60 mg/m², representing a 2.5-fold increase [1]. The Arfo 30 mg/m² group also exceeded LV: 209 nmol/g versus 121 nmol/g (1.7-fold). MeTHF monoglutamate levels followed a similar pattern: 222 nmol/g (A120) versus 57 nmol/g (LV60) [1]. Higher polyglutamylation correlates directly with enhanced ternary complex stabilization and TS inhibition [1].

Intratumoral MeTHF
Head-to-head
Arfo 120 mg/m²: 307 nmol/g vs LV 60 mg/m²: 121 nmol/g
2.5-fold higher polyglutamate
Supports intratumoral TS inhibition endpoint interpretation
Biopsy ~60 min post-folate; LC-MS (n=30)
Colorectal Cancer Thymidylate Synthase Inhibition Folate Polyglutamylation

Single-Agent Cytotoxicity in Patient-Derived Tumoroids

In an ESMO Gastrointestinal 2025 study comparing arfolitixorin versus leucovorin in 20 CRC patient-derived tumoroids (PDTs), arfolitixorin exhibited concentration-dependent single-agent cytotoxicity with a median IC50 of 39 μM (range 30–61 μM), while leucovorin at concentrations of 8–80 μM showed no measurable single-agent activity [1]. Furthermore, at pharmacological concentrations (≤10 μM 5-FU and ≤1 μM oxaliplatin), the addition of 20 μM arfolitixorin to 5-FU plus oxaliplatin resulted in a significant 13% increase in area-over-concentration-response-curve (AOC), whereas 20 μM leucovorin added to the same combination produced no detectable activity change [1]. The Bliss independence model confirmed synergy with arfolitixorin plus 5-FU [1].

Single-agent cytotoxicity
Head-to-head
Arfo IC50 39 μM (30–61); LV: no activity
+13% AOC for Arfo + 5-FU/Ox
Supports tumoroid cytotoxicity endpoint review
20 CRC PDTs; Bliss synergy model
Patient-Derived Tumoroids Cytotoxicity Screening Colorectal Cancer Models

Conversion to Surgical Resectability in RAS-Mutant mCRC

In an ongoing Phase Ib/II trial (Charité Berlin) evaluating an optimized, escalated dosing regimen of arfolitixorin in patients with RAS-mutant metastatic CRC—a population with particularly poor prognosis—preliminary interim data at the third dose level (300 mg/m²) showed that 6 of 6 evaluated patients (100%) achieved tumor shrinkage, with some achieving up to 50% reduction in total tumor size [1]. Critically, 3 of 6 patients (50%) responded sufficiently to be re-evaluated for curative tumor surgery, an outcome described by investigators as 'unexpected' given that patients deemed operable at screening were excluded from enrollment [1]. In contrast, conversion-to-resection rates with standard leucovorin-based FOLFOX/FOLFIRI regimens in RAS-mutant mCRC are historically in the range of 10–20% in unselected populations [2].

Conversion to resectability
Cross-study review
6/6 (100%) tumor shrinkage; 3/6 (50%) operable at 300 mg/m²
Reported surgical resectability endpoint context
Interim Phase Ib/II; RAS-mutant; n=6 at DL3
RAS-Mutant Colorectal Cancer Conversion to Resectability Phase Ib/II Dose Optimization

MTHFD2-Independent Folate Activation

Exploratory analysis of the AGENT Phase III trial revealed that high MTHFD2 expression was associated with lower progression-free survival (PFS) in the arfolitixorin arm, while BRAF mutations were also associated with worse PFS with arfolitixorin [1]. This finding is mechanistically consistent with the concept that patients with low folate pathway enzyme expression—including low MTHFD2—are predicted to have impaired conversion of leucovorin to active [6R]-MTHF [2]. A phase I/II study noted that leucovorin has 'high pharmacokinetic variability and limited bioavailability in patients with low folate pathway gene expression,' a limitation that arfolitixorin was explicitly designed to overcome by providing the immediate active folate [2]. Although the AGENT trial at 120 mg/m² did not show superiority overall, the gene expression data support the biological premise that arfolitixorin's direct activity circumvents a rate-limiting metabolic bottleneck present with leucovorin [1].

MTHFD2 independence
Class-level
High MTHFD2 linked to lower PFS (AGENT); Arfo PK linear 30–240 mg/m²
Supports folate pathway biomarker interpretation
Exploratory gene expression; not primary endpoint
Folate Pathway Biomarkers MTHFD2 Gene Expression Personalized Oncology

Hemisulfate Salt Stability Advantage

The hemisulfate salt of [6R]-5,10-methylenetetrahydrofolic acid is described in the granted US patent 10,059,710 as providing 'advantageous stability characteristics' that 'will allow the effective use of this compound in medicinal applications,' enabling a stable formulation suitable for ready-to-use intravenous solution [1]. The patent specifically covers the hemisulfate salt and pharmaceutical compositions thereof, distinguishing it from other salt forms such as calcium or free acid forms that exhibit poorer stability profiles [2]. The Modelle-001 trial manuscript explicitly states that 'the compound is a hemisulfate salt of MeTHF that makes the folate more stable compared to other salts' [2]. This stability advantage is critical for clinical procurement, as reduced folate cofactors are notoriously labile and prone to oxidative degradation, limiting shelf-life and requiring complex reconstitution procedures [2].

Salt stability
Formulation-context
Patented stable hemisulfate salt; ready-to-use IV solution
Reported salt-form stability context
US 10,059,710 B2; qualitative stability advantage
Pharmaceutical Salt Selection Folate Stability Formulation Development

Arfolitixorin Application Scenarios


Intratumoral Folate Delivery in CRC Liver Metastases

Investigators conducting neoadjuvant or perioperative trials in colorectal cancer liver metastases (CRLM) should prioritize arfolitixorin hemisulfate salt over leucovorin. The Modelle-001 trial quantitatively demonstrated that arfolitixorin 120 mg/m² achieves 2.5-fold higher MeTHF polyglutamate levels in metastases compared to leucovorin 60 mg/m² (307 vs 121 nmol/g) [1]. This enhanced folate delivery translates to substantially greater TS inhibition, providing a mechanistic basis for improved 5-FU potentiation in the metastatic microenvironment. Procurement of arfolitixorin for window-of-opportunity or perioperative CRLM trials enables direct quantification of intratumoral pharmacodynamic endpoints that leucovorin cannot match.

Curative-Intent Conversion Strategy for RAS-Mutant mCRC

For translational and clinical research programs targeting RAS-mutant mCRC—a population with high unmet need and poor prognosis—arfolitixorin at optimized doses (≥300 mg/m²) has demonstrated preliminary efficacy signals including 100% tumor shrinkage and 50% conversion from unresectable to operable status [2]. This activity profile far exceeds historical benchmarks for standard leucovorin-based doublet or triplet regimens. Procurement of arfolitixorin hemisulfate salt for Phase II/III trials incorporating surgical conversion as a secondary endpoint is scientifically justified by these signals, particularly in biomarker-selected populations.

Patient-Derived Tumoroid Screening for Folate Response

Arfolitixorin's unique single-agent cytotoxicity (IC50 39 μM) and its ability to enhance 5-FU/oxaliplatin activity by an additional 13% in PDTs—where leucovorin adds no measurable benefit—positions it as a critical tool compound for ex vivo precision oncology platforms [3]. Procurement of research-grade arfolitixorin hemisulfate salt enables functional testing of patient-derived tumoroids to identify individuals most likely to benefit from direct-acting folate biomodulation, supporting companion diagnostic development and personalized treatment selection.

Stable Ready-to-Use Folate Formulation

Formulation scientists and CMC teams developing intravenous folate-based products should procure arfolitixorin hemisulfate salt rather than alternative salt forms. The hemisulfate salt's patented stability advantage over calcium and free acid forms enables ready-to-use solution formulations with extended shelf-life, as documented in US Patent 10,059,710 [4]. This stability directly reduces cold-chain complexity, reconstitution errors, and product wastage in clinical trial supply chains, providing operational and regulatory advantages in pharmaceutical development.

Application
Selection Property
Validation Focus
CRC liver metastasis folate research
Direct active folate delivery bypassing metabolic activation
Intratumoral MeTHF polyglutamate quantification
RAS-mutant mCRC resectability endpoint study
Dose-dependent tumor shrinkage context
Surgical resectability endpoint monitoring
CRC patient-derived tumoroid screening
Single-agent and combination cytotoxicity profiling
IC50 and AOC synergy analysis
Folate formulation stability research
Salt-form stability for ready-to-use solution
Shelf-life and degradation monitoring
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